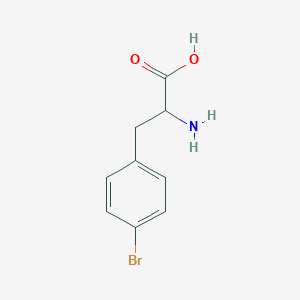

Ácido 2-amino-3-(4-bromofenil)propanoico

Descripción general

Descripción

P-Bromo-DL-phenylalanine is a laboratory chemical with the linear formula BrC6H4CH2CH(NH2)CO2H . It has a molecular weight of 244.09 . It is used in the synthesis of substances .

Synthesis Analysis

The first synthesis of phenylalanine was performed by Erlenmeyer and Lipp in 1882 from phenylacetaldehyde, hydrogen, cyanide, and ammonia .Molecular Structure Analysis

The geometrical parameters and energies of p-Bromo-DL-phenylalanine were determined using DFT/B3LYP method with 6–311++G (d,p) basis sets calculations . The geometry of the molecule was fully optimized, and vibrational spectra were calculated .Chemical Reactions Analysis

The spectroscopic profile of p-Bromo-DL-phenylalanine was examined using FT-IR, FT-Raman, UV, 1H, and 13C NMR techniques . The total energy distribution (TED) of the vibrational modes was calculated with the scaled quantum mechanics (SQM) method .Physical and Chemical Properties Analysis

P-Bromo-DL-phenylalanine is a powder with a melting point of 262-263 °C (dec.) (lit.) . It is suitable for solution phase peptide synthesis .Aplicaciones Científicas De Investigación

Derivado de aminoácido

“Ácido 2-amino-3-(4-bromofenil)propanoico” is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a key role in various biological processes. As a derivative, “this compound” may have similar properties and could be used in research related to these processes.

Suplementos ergogénicos

Amino acids and their derivatives have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . “this compound” could potentially be used in research related to these areas.

Síntesis de ftalocianinas monoisoméricas

This compound has been used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines . Phthalocyanines are a group of compounds that have been used in a variety of applications, including as dyes, pigments, and in photodynamic therapy.

Diadas ftalocianina-fullereno

In addition to the synthesis of monoisomeric phthalocyanines, “this compound” has also been used in the synthesis of phthalocyanine-fullerene dyads . These dyads have potential applications in areas such as solar cells and photodynamic therapy.

Mecanismo De Acción

Phenylalanine is an essential α-amino acid found in many foods and used by your body to produce proteins and other important molecules . It is used as a building block of proteins in your body . Phenylalanine is a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine, and epinephrine, and the skin pigment melanin .

Safety and Hazards

P-Bromo-DL-phenylalanine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

Propiedades

IUPAC Name |

2-amino-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMUHKUIQHFMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930942 | |

| Record name | 4-Bromophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14091-15-7, 1991-80-6 | |

| Record name | 4-Bromophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14091-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromo-DL-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014091157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-12762 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-bromo-DL-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4-bromophenylalanine?

A1: 4-Bromophenylalanine, also known as 4-bromo-dl-phenylalanine or p-bromo-DL-phenylalanine, has the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol. [, , , ] While specific spectroscopic data is not extensively discussed within the provided abstracts, researchers commonly utilize techniques like NMR spectroscopy (1H NMR, 13C NMR), IR spectroscopy, and UV spectroscopy for structural characterization and isomer identification. []

Q2: How does 4-bromophenylalanine interact with biological systems?

A2: 4-Bromophenylalanine acts as an anti-amino acid, primarily antagonizing phenylalanine and tyrosine. [] It disrupts insect reproduction in species like the olive fruit fly (Bactrocera oleae) by significantly reducing fecundity and egg hatchability. [] Microscopic examination reveals that this is likely due to abnormalities in the egg-shell fine structure caused by 4-bromophenylalanine. []

Q3: What is the significance of the para-position bromine in 4-bromophenylalanine's reactivity?

A3: The presence of the bromine atom at the para-position significantly influences the reactivity of 4-bromophenylalanine, particularly in its complexation with silver ions (Ag+). Studies show that the electron-withdrawing nature of bromine reduces the donation of pi electron density from the aromatic ring to the Ag+ ion. [] This decrease in electron donation correlates with an increased tendency of the complex to form adducts with water molecules. []

Q4: How do substituents on the aromatic ring affect the fragmentation of protonated phenylalanine derivatives?

A4: The type of substituent on the aromatic ring of phenylalanine derivatives significantly influences their gas-phase fragmentation patterns. Electron-donating substituents, like in 4-methylphenylalanine, promote the loss of NH3 through an aryl-assisted neighboring group pathway. [] Conversely, electron-withdrawing substituents, like the bromine in 4-bromophenylalanine, favor the loss of H2O + CO, leading to the formation of an immonium ion. [] These observations highlight the crucial role of the substituent's electronic properties in dictating fragmentation pathways.

Q5: Can 4-bromophenylalanine be used in the synthesis of other compounds?

A5: Yes, 4-bromophenylalanine serves as a versatile building block in organic synthesis. It can be employed in peptide synthesis using solid-phase peptide synthesis (SPPS) methodologies. [] Additionally, it acts as a precursor for the synthesis of optically pure l- and d-biarylalanine derivatives through a chemoenzymatic approach involving palladium-catalyzed arylation. []

Q6: Are there any applications of 4-bromophenylalanine in material science?

A6: Researchers are exploring the use of 4-bromophenylalanine in developing self-assembled monolayers (SAMs) for mass spectrometric analysis. [] By incorporating 4-bromophenylalanine into SAMs on gold-coated MALDI chips, peptides can be captured and analyzed with high sensitivity. [] This application benefits from the distinct isotopic distribution of 4-bromophenylalanine, allowing for easy identification. []

Q7: What are the limitations of using 4-bromophenylalanine in biological systems?

A8: One limitation of using 4-bromophenylalanine, particularly in high concentrations, is its potential toxicity. Studies show that at concentrations of 10% in the diet of olive fruit flies, it negatively impacted insect survival. [] While this highlights its potential as an insecticide, it also raises concerns about potential adverse effects in other organisms, emphasizing the need for careful dose optimization and further toxicological studies.

Q8: What analytical methods are used to characterize and study 4-bromophenylalanine?

A9: Various analytical techniques are employed to study 4-bromophenylalanine. These include chromatographic methods like capillary electrochromatography for enantioseparation and chiral recognition of 4-bromophenylalanine and related amino acid derivatives. [] Mass spectrometry, particularly in conjunction with techniques like low energy CID and ion trap analysis, is crucial for studying the gas-phase fragmentation patterns of 4-bromophenylalanine and understanding its reactivity. [] Additionally, computational chemistry tools like DFT calculations and RRKM modeling provide insights into the reaction mechanisms and energetics associated with 4-bromophenylalanine's behavior. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.